molecular formula C22H16N4O4S2 B4704766 2-[(furan-2-ylmethyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(furan-2-ylmethyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

カタログ番号: B4704766
分子量: 464.5 g/mol
InChIキー: KAHBRZBARCOUOW-BOPFTXTBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-5-ylidene ring system. Key structural elements include:

  • Furan-2-ylmethyl substituents: Two furan rings attached via methylene groups to the amino and thiazolidinone moieties.
  • (Z)-configured exocyclic double bond: Critical for spatial orientation and intermolecular interactions.

Synthetic routes typically involve multi-step condensation reactions, with structural characterization relying on techniques like X-ray crystallography (e.g., SHELX programs for refinement ) and NMR spectroscopy (as described in methodologies for analogous compounds ).

特性

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4S2/c27-20-16(11-17-21(28)26(22(31)32-17)13-15-6-4-10-30-15)19(23-12-14-5-3-9-29-14)24-18-7-1-2-8-25(18)20/h1-11,23H,12-13H2/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHBRZBARCOUOW-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Compound A : 2-(Substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one

  • Core: Thiazolo[3,2-a]pyrimidinone (fused thiazole-pyrimidine) vs. pyrido[1,2-a]pyrimidinone (fused pyridine-pyrimidine).
  • Substituents: Benzylidene and 4-fluorophenyl groups instead of thiazolidinone and furan-methyl substituents.
  • Activity : Demonstrated anticancer properties, attributed to the fluorophenyl group’s electron-withdrawing effects and benzylidene π-π stacking.

Compound B : 7-Methyl derivative of the target compound

  • Modification : Addition of a methyl group at position 7 of the pyrido ring.

Substituent-Driven Functional Differences

Feature Target Compound Compound A Compound B
Core Structure Pyrido[1,2-a]pyrimidinone Thiazolo[3,2-a]pyrimidinone Pyrido[1,2-a]pyrimidinone (7-methyl)
Key Substituents Furan-methyl, thioxo-thiazolidinone Benzylidene, 4-fluorophenyl Furan-methyl, thioxo-thiazolidinone
Electronic Effects Strong electron delocalization Moderate π-π stacking Similar to target, with added steric effects
Hypothesized Bioactivity Antimicrobial (thioxo moiety) Anticancer (fluorophenyl) Enhanced stability, reduced solubility

Methodological Insights from Comparative Studies

  • NMR Profiling : As demonstrated for rapamycin analogs , chemical shift disparities in regions A (positions 39–44) and B (positions 29–36) could localize substituent effects in the target compound.
  • Docking Affinity: Minor structural changes (e.g., furan vs. benzylidene) significantly alter binding interactions. Murcko scaffold-based clustering suggests the thiazolidinone-furan system may target distinct enzyme pockets compared to benzylidene analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(furan-2-ylmethyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-[(furan-2-ylmethyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。